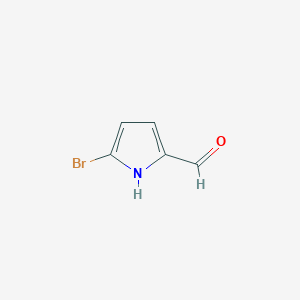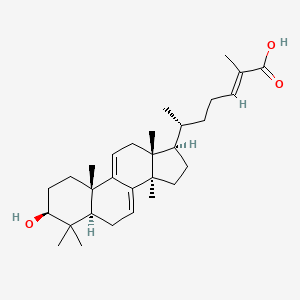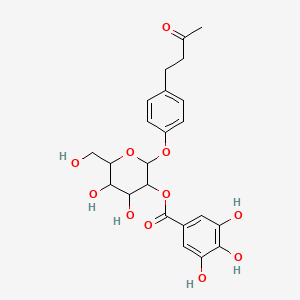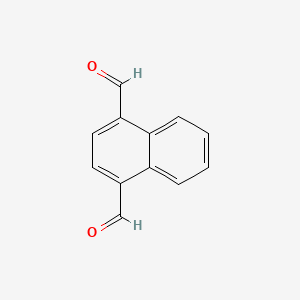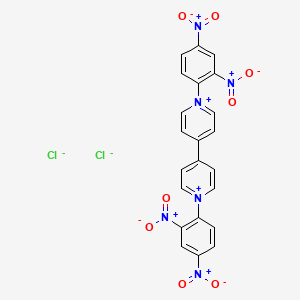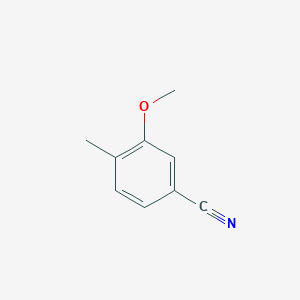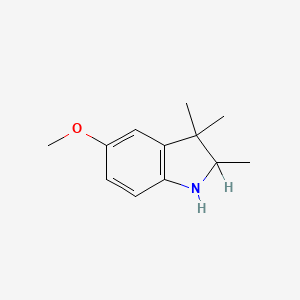
5-Methoxy-2,3,3-trimethylindoline
Vue d'ensemble
Description
5-Methoxy-2,3,3-trimethylindoline is an indolenine compound . It is also known as 5-methoxy-2,3,3-trimethyl-3H-indole . It is used as a reactant in organic synthesis reactions .
Synthesis Analysis
The synthesis of 5-Methoxy-2,3,3-trimethylindoline involves condensation with squaric acid . This compound is used as a reactant in organic synthesis reactions .Molecular Structure Analysis
The InChI code for 5-Methoxy-2,3,3-trimethylindoline is1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7,13H,1H2,2-4H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Methoxy-2,3,3-trimethylindoline has a molecular weight of 191.27 . It has a boiling point of 292°C at 760 mmHg . The compound is solid at room temperature .Applications De Recherche Scientifique
Photocleavage Efficiency Enhancement
- Substituent Effects on Photocleavage: A study by Papageorgiou and Corrie (2000) examined the effects of electron-donating substituents on the efficiency of photocleavage in 1-acyl-7-nitroindolines. They found that 4-methoxy substitution improved photolysis efficiency significantly, more than twofold. This indicates that the inclusion of methoxy groups, such as in 5-Methoxy-2,3,3-trimethylindoline, can enhance photocleavage efficiency in certain chemical contexts (Papageorgiou & Corrie, 2000).
Anticancer Drug Loading and Release
- Methoxy-Modified Kaolinite for Drug Loading: Research by Tan et al. (2014, 2015) explored the use of methoxy-modified kaolinite as a carrier for loading and controlled release of drugs. They demonstrated the high-capacity loading of 5-fluorouracil on methoxy-modified kaolinite, indicating the potential of such modified materials, which could include 5-Methoxy-2,3,3-trimethylindoline, for pharmaceutical applications (Tan et al., 2014), (Tan et al., 2015).
Organic Radical Batteries
- Organic Electrode Materials: Hansen et al. (2018) reported the use of 1,1,3,3-tetramethylisoindolin-2-yloxyl, a related compound, as an organic electrode material in batteries. Their findings suggest that derivatives like 5-Methoxy-2,3,3-trimethylindoline might have potential applications in the field of organic radical batteries (Hansen et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methoxy-2,3,3-trimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-8,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJCJVLMPPNLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1)C=CC(=C2)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566677 | |
| Record name | 5-Methoxy-2,3,3-trimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3,3-trimethylindoline | |
CAS RN |
41382-23-4 | |
| Record name | 2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41382-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2,3,3-trimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole, 2,3-dihydro-5-methoxy-2,3,3-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)

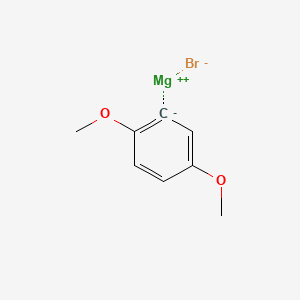
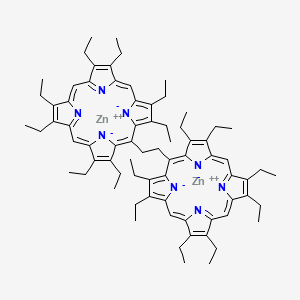
![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)
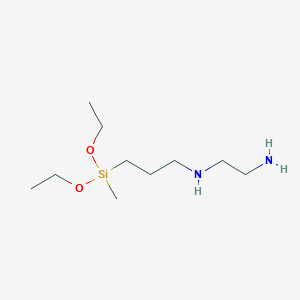
![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)
